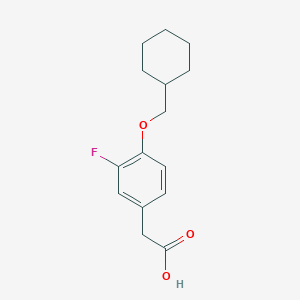

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Description

Properties

IUPAC Name |

2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLIBNUOCQYHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Fluorophenol Derivatives

A common approach involves alkylation of 3-fluoro-4-hydroxyphenylacetic acid precursors. The cyclohexylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions:

Step 1: Phenolic Alkylation

3-Fluoro-4-hydroxyphenylacetic acid is treated with cyclohexylmethyl bromide in the presence of a base (e.g., KCO) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in polar aprotic solvents like DMF or acetone. This yields the cyclohexylmethoxy intermediate.

Step 2: Ester Hydrolysis

The ethyl or tert-butyl ester of the intermediate is hydrolyzed under acidic (HCl, HSO) or basic (NaOH, KOH) conditions to furnish the free acetic acid moiety.

Example Reaction Scheme:

Alternative Pathways

Friedel-Crafts Acylation

A less common method involves Friedel-Crafts acylation of 4-cyclohexylmethoxy-3-fluorobenzene with chloroacetyl chloride, followed by hydrolysis:

This route is limited by regioselectivity challenges and lower yields (~40%).

Cyanide Hydrolysis

A two-step cyanide-based synthesis is reported for structurally similar compounds:

-

Cyanoalkylation: 4-Cyclohexylmethoxy-3-fluorobenzyl chloride is reacted with NaCN to form the nitrile intermediate.

-

Acid Hydrolysis: The nitrile is hydrolyzed with HCl or HSO to yield the acetic acid.

Typical Conditions:

-

Reaction Time: 6–12 hours at reflux.

-

Yield: 50–70%.

Comparative Analysis of Methods

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related phenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Effects on Acidity: The 3-fluoro substituent in the target compound exerts an electron-withdrawing effect, increasing the acidity of the acetic acid group compared to non-fluorinated analogs (e.g., cyclohexylmethoxy-phenylacetic acid). This property enhances its ability to deprotonate and coordinate with metal ions, similar to acetic acid-modified biochar (ASBB) used in uranium adsorption . In contrast, 4-fluorophenylacetic acid (pKa ~3.1) is less acidic than the target compound due to the absence of a second electron-withdrawing group.

Lipophilicity and Solubility: The cyclohexylmethoxy group significantly increases hydrophobicity compared to smaller substituents (e.g., methoxy or hydroxy groups). This may limit aqueous solubility but improve compatibility with organic matrices or lipid membranes. Compounds like 2-(3-chlorophenoxy)phenylacetic acid (logP ~3.5) exhibit intermediate lipophilicity, balancing solubility and membrane permeability .

Metal Coordination and Environmental Applications: The acetic acid group in the target compound can act as a monodentate or bidentate ligand, analogous to -COO⁻ groups in ASBB, which bind uranium via monodentate coordination . Functionalized biochars (e.g., ASBB) achieve uranium removal rates >95% under optimal conditions (pH 6.0, 0.30 g/L dosage), driven by carboxylate interactions .

This contrasts with smaller substituents (e.g., methyl or chloro groups), which favor faster kinetics .

Biological Activity

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a fluoro-substituted phenyl ring and a cyclohexylmethoxy group, suggest potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Fluorine Substitution : The presence of a fluorine atom at the 3-position on the phenyl ring enhances lipophilicity and may influence receptor interactions.

- Cyclohexylmethoxy Group : This moiety can improve solubility and bioavailability.

Pharmacological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

- Inhibition of Enzymatic Activity :

- Impact on Retinal Health :

-

Potential Anticancer Properties :

- Preliminary data indicate that this compound may exhibit anticancer properties by affecting cellular signaling pathways. Further studies are needed to elucidate its mechanisms in cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The fluoro group enhances binding affinity to certain receptors, potentially increasing efficacy in therapeutic applications.

- Enzyme Modulation : The compound's structural features facilitate interactions that can either inhibit or activate enzymatic functions depending on the biological context.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Cyclohexylmethoxy-3-chloro-phenyl)-acetic acid | Chlorine instead of Fluorine | Moderate enzyme inhibition |

| (4-Cyclohexylmethoxy-3-methyl-phenyl)-acetic acid | Methyl group instead of Fluorine | Lower potency in retinal health modulation |

The inclusion of fluorine appears to enhance both the potency and selectivity for biological targets compared to its chloro and methyl counterparts.

Case Studies

Recent case studies illustrate the compound's potential applications:

- Retinal Degeneration Models : In models of retinal degeneration, administration of this compound resulted in improved visual function and reduced retinal cell apoptosis .

- Pharmacokinetic Studies : A study measuring ocular distribution found that this compound achieved significant concentrations in ocular tissues, suggesting effective delivery mechanisms for retinal therapies .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with solvent systems optimized for polar aromatic acids (e.g., ethyl acetate/hexane mixtures) to assess purity and monitor reaction progress .

- Gas Chromatography (GC) : For quantification, derivatize the compound (e.g., via methylation) to improve volatility, and employ flame ionization detection (FID). This approach was validated for structurally similar 3-cyano-3,3-diphenylpropanoic acid .

- Nuclear Magnetic Resonance (NMR) : Assign peaks using , , and -NMR to confirm substituent positions (e.g., cyclohexylmethoxy and fluorine groups). Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, as recommended for structurally analogous phenylacetic acid derivatives .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact; wash thoroughly after handling. No special transport precautions are required for small quantities .

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis yield of this compound?

- Methodological Answer :

- Stepwise Functionalization : Introduce the cyclohexylmethoxy group via nucleophilic aromatic substitution (e.g., using cyclohexylmethanol under basic conditions) before fluorination to minimize steric hindrance .

- Catalytic Optimization : Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used. For ester hydrolysis, use NaOH/EtOH at reflux, as demonstrated for related 4-fluoro-3-methoxyphenylacetic acid derivatives .

- Purification : Utilize recrystallization from ethanol/water mixtures to remove unreacted starting materials. Monitor by TLC and GC-MS to confirm intermediate conversions .

Q. How can researchers resolve contradictions in observed biological activity across different cell models?

- Methodological Answer :

- Cell Model Selection : Compare activity in primary vs. immortalized cells. For example, NF-κB signaling (critical in immune responses) varies significantly between cell types, as shown in neuronal studies .

- Receptor Profiling : Quantify target receptor expression (e.g., DP2 or histamine receptors) via qPCR or flow cytometry. Norman et al. demonstrated receptor-specific antagonism using structurally similar pyrole-based compounds .

- Dose-Response Analysis : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use Hill slope calculations to assess cooperativity .

Q. What metabolic pathways are hypothesized for this compound in hepatic systems?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites. Monitor via LC-MS/MS, focusing on hydroxylation (CYP450-mediated) or demethylation of the methoxy group .

- Phase II Conjugation : Test for glucuronidation or sulfation using UDP-glucuronic acid or PAPS cofactors. Kang et al. demonstrated phenylacetic acid derivatives undergo extensive conjugation at hydroxyl sites .

- Competitive Inhibition : Use probe substrates (e.g., CYP3A4: midazolam) to assess enzyme inhibition potential, as described for structurally related compounds .

Data Analysis & Mechanistic Questions

Q. How should researchers analyze discrepancies in hydrolysis kinetics under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct hydrolysis experiments at pH 2–12 (37°C) and fit data to the Eyring equation. Morrica et al. resolved pH-dependent degradation mechanisms for cymoxanil using this approach .

- Isotope Effects : Use deuterated water (DO) to distinguish acid/base-catalyzed pathways. A significant solvent isotope effect (k/k > 2) suggests proton transfer in the rate-limiting step .

- Degradation Product Identification : Employ high-resolution LC-MS to detect intermediates (e.g., ring-opened products or fluorinated byproducts) .

Q. What computational methods support the design of analogs with improved receptor binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., DP2). Focus on hydrogen bonding with the acetic acid moiety and hydrophobic interactions with the cyclohexyl group .

- QSAR Modeling : Train models using logP, polar surface area, and substituent electronic parameters (Hammett σ) from analogs like 4-chlorophenoxyacetic acid .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. other halogens (e.g., Cl) to optimize substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.